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Introduction

Lurasidone is an atypical antipsychotic agent with a unique receptor binding profile, exhibiting
high affinity for dopamine Dz, serotonin 5-HT2a, and 5-HT7 receptors, and as a partial agonist at
the 5-HT1a receptor.[1][2][3] Upon administration, lurasidone is extensively metabolized in the
liver, primarily by the cytochrome P450 enzyme CYP3AA4.[4][5] This metabolism results in the
formation of several metabolites, some of which retain significant pharmacological activity and
are believed to contribute to the overall therapeutic effect of the drug.[6][7] This technical guide
provides an in-depth overview of the biological activity of lurasidone's active metabolites,
focusing on their receptor binding profiles, functional activities, and the experimental
methodologies used for their characterization.

Metabolism of Lurasidone

The primary metabolic pathways for lurasidone include oxidative N-dealkylation, hydroxylation
of the norbornane ring, and S-oxidation.[4][5] These processes lead to the formation of two
major active metabolites, ID-14283 and ID-14326, and a third, minor active metabolite, ID-
14614.[8][9] Two major inactive metabolites, ID-20219 and ID-20220, are also produced.[5]

The hydroxylation of the norbornane ring is a key step in the formation of the primary active
metabolites.[4] The exo-hydroxy derivative is known as ID-14283, while the endo-hydroxy
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derivative is ID-14326.[7] Of these, ID-14283 is the most significant in terms of systemic
exposure, reaching approximately 24% of the plasma exposure of the parent drug, whereas ID-
14326 exposure is around 3% of that of lurasidone.[7]
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Metabolic pathway of lurasidone.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative and qualitative data on the receptor
binding affinities and functional activities of lurasidone and its active metabolites. While specific
Ki, ECso, and ICso values for the metabolites are not readily available in the public domain,
studies have indicated that their affinities for key receptors are comparable to the parent

compound.[7]

Table 1: Receptor Binding Affinities (Ki, nM)
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o2C-
Compound D2 5-HT2a 5-HT~ 5-HT1a )
Adrenergic
_ 0.994 - 0.47 - 2.03[3] 6.38 - 6.75[3]
Lurasidone 0.495[10] 10.8[10]
1.68[3][10] [10] [10]
Comparable Comparable ] ]
High High Data not
ID-14283 to to o o )
) ) Affinity[7] Affinity[7] available
Lurasidone[7]  Lurasidone[7]
Comparable Comparable ) )
High High Data not
ID-14326 to to - - )
) ) Affinity[7] Affinity[7] available
Lurasidone[7]  Lurasidone[7]
) Data not Data not Data not Data not
ID-14614 Active[8][9] ) ) ) )
available available available available
Table 2: Functional Activity
o Potency (ECsollCso,
Compound Receptor Activity
nM)
Lurasidone D2 Antagonist[1] Data not available
5-HT2a Antagonist Data not available
5-HT7 Antagonist[1] Data not available
5-HT1a Partial Agonist[1][3] Data not available
ID-14283 D2 Potent Antagonist[7] Data not available
5-HT> Potent Antagonist[7] Data not available
5-HT1a Partial Agonist[7] Data not available
ID-14326 D2 Potent Antagonist[7] Data not available
5-HT~ Potent Antagonist[7] Data not available
5-HT1a Partial Agonist[7] Data not available
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Signaling Pathways

The therapeutic effects of lurasidone and its active metabolites are mediated through their
interaction with key G-protein coupled receptors (GPCRS). Their antagonist activity at D2 and 5-
HT2a receptors is a hallmark of atypical antipsychotics, while the partial agonism at 5-HT1a
receptors and antagonism at 5-HT7 receptors may contribute to their antidepressant and pro-
cognitive effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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